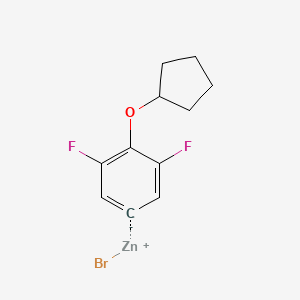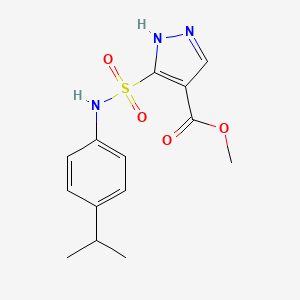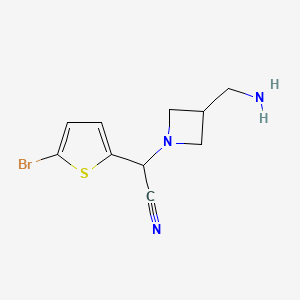
2-(3-(Aminomethyl)azetidin-1-yl)-2-(5-bromothiophen-2-yl)acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-(Aminomethyl)azetidin-1-yl)-2-(5-bromothiophen-2-yl)acetonitrile is a synthetic organic compound that features a unique combination of azetidine, aminomethyl, bromothiophene, and acetonitrile functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(Aminomethyl)azetidin-1-yl)-2-(5-bromothiophen-2-yl)acetonitrile typically involves multi-step organic reactions. One possible route could involve the following steps:
Formation of the Azetidine Ring: Starting from a suitable precursor, the azetidine ring can be formed through cyclization reactions.
Introduction of the Aminomethyl Group: The aminomethyl group can be introduced via nucleophilic substitution reactions.
Bromothiophene Incorporation: The bromothiophene moiety can be attached through cross-coupling reactions such as Suzuki or Stille coupling.
Acetonitrile Addition:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the aminomethyl group.
Reduction: Reduction reactions could target the nitrile group, converting it to an amine.
Substitution: The bromine atom in the bromothiophene moiety can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.
Substitution: Reagents like sodium hydride, organolithium compounds, or Grignard reagents are often employed.
Major Products Formed
Oxidation: Oxidized derivatives of the aminomethyl group.
Reduction: Amines derived from the reduction of the nitrile group.
Substitution: Various substituted derivatives depending on the nucleophile or electrophile used.
Scientific Research Applications
Chemistry
Building Block: Used as a building block in the synthesis of more complex molecules.
Biology
Drug Development: Investigated for its potential as a pharmacophore in drug discovery.
Biological Probes: Used in the development of probes for studying biological processes.
Medicine
Therapeutic Agents:
Diagnostic Tools: Used in the synthesis of diagnostic agents for medical imaging.
Industry
Materials Science: Applications in the development of new materials with unique properties.
Agriculture: Potential use in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of 2-(3-(Aminomethyl)azetidin-1-yl)-2-(5-bromothiophen-2-yl)acetonitrile would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes, receptors, or nucleic acids. The molecular pathways involved could include inhibition of enzyme activity, modulation of receptor function, or interference with nucleic acid processes.
Comparison with Similar Compounds
Similar Compounds
2-(3-(Aminomethyl)azetidin-1-yl)-2-(5-chlorothiophen-2-yl)acetonitrile: Similar structure with a chlorine atom instead of bromine.
2-(3-(Aminomethyl)azetidin-1-yl)-2-(5-fluorothiophen-2-yl)acetonitrile: Similar structure with a fluorine atom instead of bromine.
2-(3-(Aminomethyl)azetidin-1-yl)-2-(5-methylthiophen-2-yl)acetonitrile: Similar structure with a methyl group instead of bromine.
Uniqueness
The uniqueness of 2-(3-(Aminomethyl)azetidin-1-yl)-2-(5-bromothiophen-2-yl)acetonitrile lies in its specific combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to its analogs.
Properties
Molecular Formula |
C10H12BrN3S |
|---|---|
Molecular Weight |
286.19 g/mol |
IUPAC Name |
2-[3-(aminomethyl)azetidin-1-yl]-2-(5-bromothiophen-2-yl)acetonitrile |
InChI |
InChI=1S/C10H12BrN3S/c11-10-2-1-9(15-10)8(4-13)14-5-7(3-12)6-14/h1-2,7-8H,3,5-6,12H2 |
InChI Key |
YTOBKWLNFYYTIM-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1C(C#N)C2=CC=C(S2)Br)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2S,3R,4R,5R,6S)-2-[(2R,3R,4S,5S,6R)-5-[(2S,3R,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)-2-[[(1S,2S,4S,6R,7S,8R,9S,12S,13R,16S)-6-hydroxy-7,9,13-trimethyl-6-[(3S)-3-methyl-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutyl]-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-en-16-yl]oxy]oxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B14875209.png)
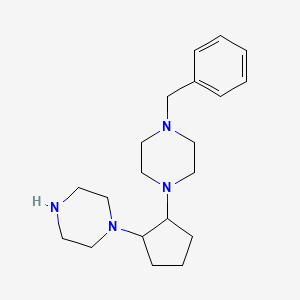
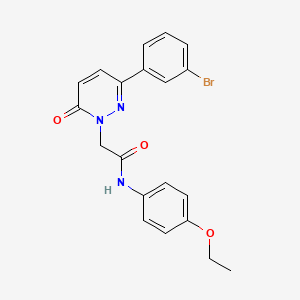

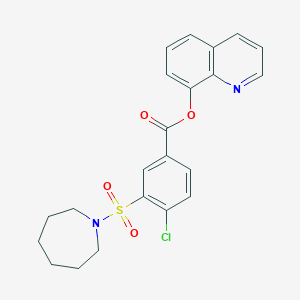
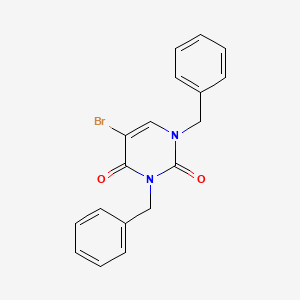
![3-ethyl-7-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B14875230.png)
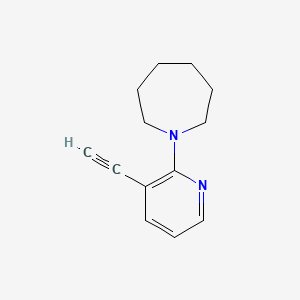
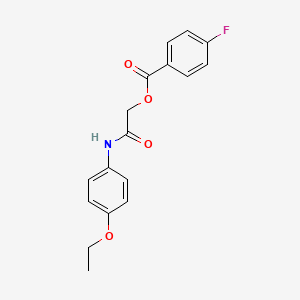
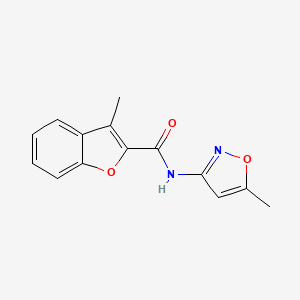
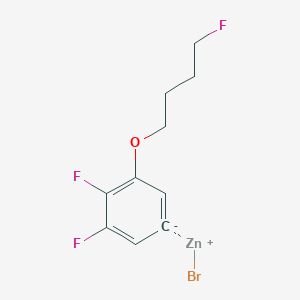
![2-{[5,7-Bis(ethylamino)[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl}-1-(4-methylphenyl)propan-1-one](/img/structure/B14875282.png)
